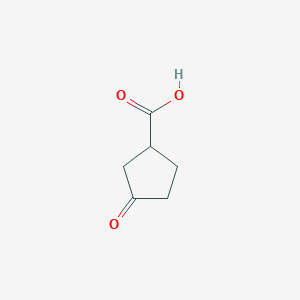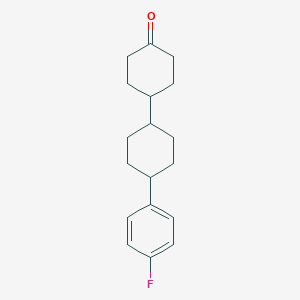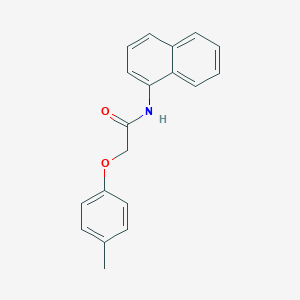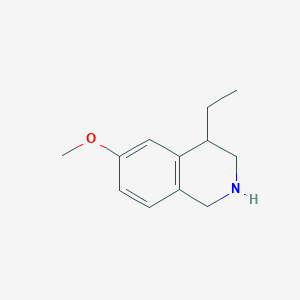
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline
概要
説明
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (EMTIQ) is a chemical compound with a molecular formula of C12H17NO. It is a tetrahydroisoquinoline alkaloid that has been found to have potential applications in scientific research. EMTIQ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In Additionally, we will list future directions for research on EMTIQ.
作用機序
The mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can interact with a variety of molecular targets, including ion channels, receptors, and enzymes. For example, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
生化学的および生理学的効果
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has a variety of biochemical and physiological effects. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can increase the levels of the neurotransmitters dopamine and serotonin in the brain. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a neuroprotective and anti-cancer agent. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential toxicity. Studies have shown that high doses of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can be toxic to cells, and further research is needed to determine the safe dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline.
将来の方向性
There are several future directions for research on 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage range for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its potential toxicity. Another area of interest is the development of novel synthesis methods for 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline that are more efficient and environmentally friendly. Finally, more research is needed to fully understand the mechanism of action of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline and its interaction with molecular targets.
科学的研究の応用
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has antioxidant properties and can protect against oxidative stress-induced damage in neuronal cells. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Another area of research interest is 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline's potential as an anti-cancer agent. Studies have shown that 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
特性
CAS番号 |
1243816-97-8 |
|---|---|
製品名 |
4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-6,9,13H,3,7-8H2,1-2H3 |
InChIキー |
YZVQBQYZDXOHKU-UHFFFAOYSA-N |
SMILES |
CCC1CNCC2=C1C=C(C=C2)OC |
正規SMILES |
CCC1CNCC2=C1C=C(C=C2)OC |
同義語 |
4-ETHYL-6-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

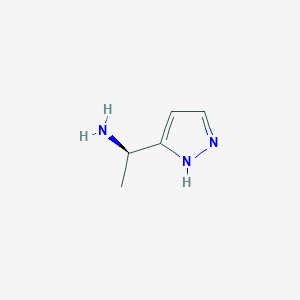


![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)
